molecular formula C22H18N4O B2637822 (E)-N'-(naphthalen-1-ylmethylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide CAS No. 1285540-79-5

(E)-N'-(naphthalen-1-ylmethylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2637822
CAS No.: 1285540-79-5
M. Wt: 354.413
InChI Key: DMSIWZBCQQBQMC-OEAKJJBVSA-N
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Description

The compound (E)-N'-(naphthalen-1-ylmethylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide belongs to the pyrazole-carbohydrazide class, characterized by a central pyrazole ring substituted with a p-tolyl group (methyl-substituted phenyl) at position 3 and a naphthalen-1-ylmethylene hydrazide moiety at position 3.

Properties

IUPAC Name

3-(4-methylphenyl)-N-[(E)-naphthalen-1-ylmethylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O/c1-15-9-11-17(12-10-15)20-13-21(25-24-20)22(27)26-23-14-18-7-4-6-16-5-2-3-8-19(16)18/h2-14H,1H3,(H,24,25)(H,26,27)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSIWZBCQQBQMC-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(naphthalen-1-ylmethylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of naphthalen-1-ylmethylene hydrazine with 3-(p-tolyl)-1H-pyrazole-5-carboxylic acid. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production. Additionally, industrial methods would likely incorporate advanced purification techniques, such as recrystallization and high-performance liquid chromatography (HPLC), to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(naphthalen-1-ylmethylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the naphthalene or pyrazole rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under mild to moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrazole derivatives, including (E)-N'-(naphthalen-1-ylmethylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide. Research indicates that pyrazole compounds exhibit significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall within low micromolar ranges, indicating potent activity .

Anti-inflammatory Properties

Pyrazole derivatives have been recognized for their anti-inflammatory effects. In vivo studies using carrageenan-induced paw edema models demonstrated that certain derivatives exhibit considerable anti-inflammatory activity, comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin . The presence of electron-donating groups in the structure enhances this activity.

Anticancer Potential

The anticancer properties of pyrazole derivatives have also been investigated, with some compounds showing promising results as inhibitors of various cancer cell lines. For instance, certain substituted pyrazoles have been identified as effective against EGFR-TK inhibitors, suggesting their potential role in cancer therapeutics .

Synthesis Methodologies

The synthesis of this compound typically involves the condensation reaction between naphthaldehyde and p-tolyl hydrazine followed by further modifications to introduce the carbohydrazide moiety. Common methods include:

  • Refluxing with Solvents: Utilizing solvents such as ethanol or acetic acid under reflux conditions to facilitate the reaction.
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields by providing rapid heating and uniform energy distribution .

Case Study: Antimicrobial Evaluation

A study evaluated a series of pyrazole derivatives, including this compound, for their antimicrobial efficacy. The results indicated that these compounds significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, with some derivatives achieving MIC values as low as 0.22 μg/mL .

Case Study: Anti-inflammatory Activity

In another study focused on anti-inflammatory effects, the compound was tested in a rat model for acute inflammation. Results showed a marked reduction in paw edema compared to control groups, supporting its potential as an anti-inflammatory agent .

Summary Table of Applications

Application AreaDescriptionReference
Antimicrobial ActivityEffective against Staphylococcus aureus, low MIC values
Anti-inflammatorySignificant reduction in inflammation in animal models
Anticancer PotentialInhibition of cancer cell lines, potential EGFR-TK inhibitors

Mechanism of Action

The mechanism of action of (E)-N’-(naphthalen-1-ylmethylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s ability to interact with microbial cell membranes may contribute to its antimicrobial properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The pharmacological and physicochemical properties of pyrazole-carbohydrazides are highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituent R₁ (Position 3) Substituent R₂ (Hydrazide Moiety) Molecular Weight Key Properties/Applications References
Target Compound: (E)-N'-(naphthalen-1-ylmethylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide p-Tolyl (C₆H₄CH₃) Naphthalen-1-ylmethylene ~406 (estimated) Anticancer, enzyme inhibition
(E)-N'-(2,4-Dihydroxybenzylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide (CAS 306300-72-1) p-Tolyl 2,4-Dihydroxybenzylidene 406.44 Biochemicals, pharmaceuticals
(E)-N'-((2-Hydroxynaphthalen-1-yl)methylene)-5-(naphthalen-2-yl)-1H-pyrazole-3-carbohydrazide Naphthalen-2-yl 2-Hydroxynaphthalen-1-ylmethylene 406.44 Enhanced solubility, receptor binding
N′-[(E)-1-(naphthalen-2-yl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide 3-Nitrophenyl Naphthalen-2-yl ethylidene ~435 (estimated) High lipophilicity, cytotoxic potential
(E)-N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC) Phenyl 2,4-Dichlorobenzylidene 372.24 Antimicrobial, structural studies
SKi-178 (Sphingosine kinase inhibitor) 4-Methoxyphenyl 3,4-Dimethoxyethylidene ~380 (estimated) SK1-specific inhibition (Ki = 1.3 μM)
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups : The p-tolyl group (electron-donating methyl) in the target compound may enhance metabolic stability compared to electron-withdrawing substituents like nitro (3-nitrophenyl in ) or chloro (2,4-dichlorobenzylidene in ), which increase lipophilicity but reduce solubility.
  • Bulkier Substituents : Naphthalenyl groups (e.g., naphthalen-2-yl in ) contribute to π-π stacking interactions in biological targets, whereas tert-butylbenzyl groups (as in ) enhance steric effects, improving selectivity for enzymes like sphingosine kinase.
Key Findings:
  • Anticancer Potential: The target compound’s naphthalenyl and p-tolyl groups may synergize to inhibit cancer cell proliferation, akin to SKi-178’s SK1 inhibition and Compound 26’s apoptosis induction .
  • Receptor Binding : Fluorinated analogs (e.g., 5-(4-fluorophenyl) in ) show ERα affinity comparable to tamoxifen derivatives, suggesting the target compound’s p-tolyl group could be optimized for hormone receptor targeting.
  • Enzyme Selectivity : Substituents like methoxy (SKi-178) or hydroxy groups enhance selectivity for specific enzymes, reducing off-target effects .

Biological Activity

(E)-N'-(naphthalen-1-ylmethylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological potential. The following sections will detail its biological activities, including anti-inflammatory, antibacterial, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure

The compound can be represented as follows:

 E N naphthalen 1 ylmethylene 3 p tolyl 1H pyrazole 5 carbohydrazide\text{ E N naphthalen 1 ylmethylene 3 p tolyl 1H pyrazole 5 carbohydrazide}

1. Anti-inflammatory Activity

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory effects. These compounds have been evaluated in various in vivo models, demonstrating their potential to inhibit inflammatory responses.

Case Study: In Vivo Anti-inflammatory Assessment

In a study assessing the anti-inflammatory properties of several pyrazole derivatives, the compound showed a notable reduction in paw edema in carrageenan-induced rat models. The percentage inhibition was comparable to standard anti-inflammatory drugs like diclofenac sodium, indicating promising therapeutic potential .

2. Antibacterial Activity

The antibacterial efficacy of this compound has been explored against various bacterial strains.

Research Findings:

A recent investigation revealed that this compound exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria. Specifically, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating its potential as an antibacterial agent .

3. Anticancer Properties

Emerging research suggests that pyrazole derivatives may possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity Evaluation

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .

Table 1: Summary of Biological Activities

Activity TypeModel/AssayResultsReference
Anti-inflammatoryCarrageenan-induced paw edema modelSignificant reduction in edema
AntibacterialMIC against S. aureus and E. coliEffective inhibition observed
AnticancerMCF-7 and HeLa cell linesInhibition of cell proliferation

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